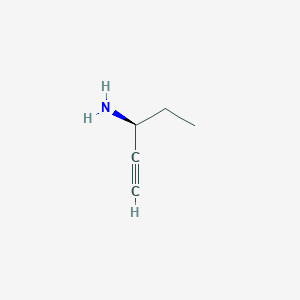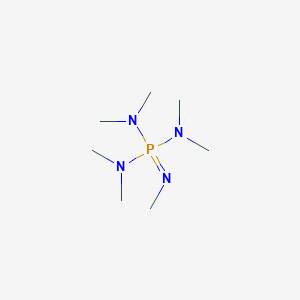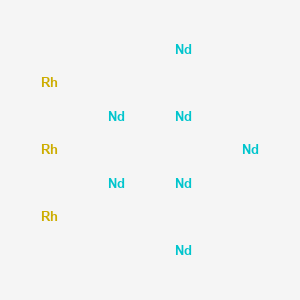
Neodymium--rhodium (7/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium–rhodium (7/3) is a compound formed by the combination of neodymium and rhodium in a 7:3 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of neodymium–rhodium (7/3) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
化学反応の分析
Types of Reactions: Neodymium–rhodium (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of neodymium and rhodium oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another metal or non-metal element, depending on the desired properties of the final product.
Major Products Formed: The major products formed from these reactions include neodymium oxide, rhodium oxide, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Neodymium–rhodium (7/3) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties make it an effective catalyst for these processes.
Biology: In biological research, neodymium–rhodium (7/3) is used in the development of imaging agents and contrast agents for magnetic resonance imaging (MRI). Its magnetic properties enhance the quality of the images obtained.
Medicine: The compound is being explored for its potential use in targeted drug delivery systems. Its ability to interact with specific molecular targets makes it a promising candidate for this application.
Industry: In industrial applications, neodymium–rhodium (7/3) is used in the production of high-performance magnets and catalytic converters. Its unique combination of magnetic and catalytic properties makes it valuable in these fields.
作用機序
The mechanism by which neodymium–rhodium (7/3) exerts its effects is primarily based on its ability to interact with specific molecular targets. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction. In biological applications, its magnetic properties allow it to interact with specific molecules, enhancing the effectiveness of imaging and drug delivery systems.
類似化合物との比較
Neodymium oxide (Nd2O3): Known for its magnetic properties and used in various industrial applications.
Rhodium oxide (Rh2O3): Known for its catalytic properties and used in catalytic converters and other industrial processes.
Neodymium–iron–boron (NdFeB): A well-known magnetic compound used in the production of high-performance magnets.
Uniqueness: Neodymium–rhodium (7/3) is unique in that it combines the magnetic properties of neodymium with the catalytic properties of rhodium This combination results in a compound with a wide range of applications, from catalysis to imaging and drug delivery
特性
CAS番号 |
50864-31-8 |
|---|---|
分子式 |
Nd7Rh3 |
分子量 |
1318.4 g/mol |
IUPAC名 |
neodymium;rhodium |
InChI |
InChI=1S/7Nd.3Rh |
InChIキー |
PVRODRVXOAHRRM-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



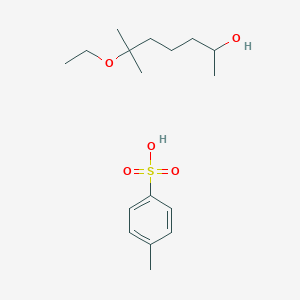
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

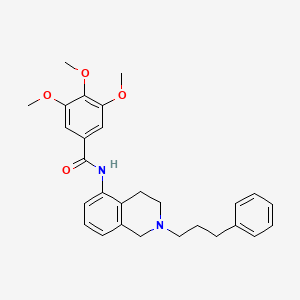
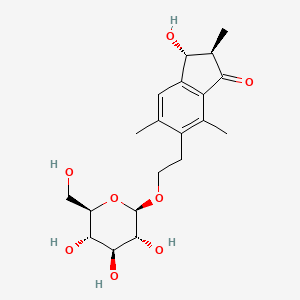
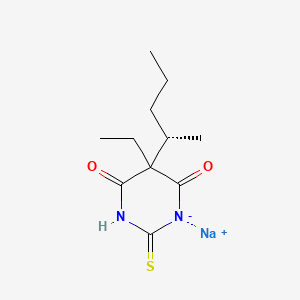
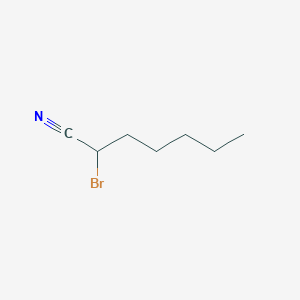
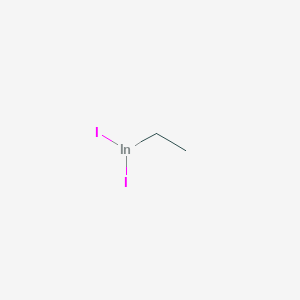
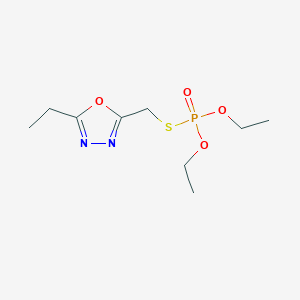
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
